molecular formula C26H20FN5O3 B2374885 3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide CAS No. 1111017-49-2

3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide

Cat. No.: B2374885
CAS No.: 1111017-49-2
M. Wt: 469.476
InChI Key: VDNCIPQOYIKGEW-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzamide core with various substituents, including a methoxyphenyl group, an oxadiazolyl group, and an imidazolyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Inhibitor Development and Pharmacokinetic Improvements

The structural modification of related compounds aims to develop efficient inhibitors and improve pharmacokinetic properties. For instance, structural modifications in similar molecules have led to the development of potent 5-lipoxygenase inhibitors, showcasing improved bioavailability and toxicological profiles. This is exemplified in the study where the replacement of a methoxy group with a less lipophilic substitute led to enhanced metabolic stability and in vivo potency, indicating the potential of such compounds in therapeutic applications (Mano et al., 2004).

Anticancer and Antimicrobial Activities

Compounds structurally related to 3-fluoro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide have shown promising anticancer and antimicrobial activities. Research has indicated that certain benzamide derivatives exhibit significant anticancer activities against various cancer cell lines, surpassing the efficacy of reference drugs (Ravinaik et al., 2021). Similarly, synthesized 1,3,4-oxadiazole derivatives have demonstrated substantial antibacterial activity, suggesting their potential as effective antibacterial agents (Rai et al., 2009).

Novel Synthesis Methods and Structural Analyses

Advancements in the synthesis methods and structural analyses of related compounds have been significant. Efficient synthesis approaches, like microwave-assisted Fries rearrangement, have been developed for regioselective synthesis of heterocyclic amides. These methods not only streamline the synthesis process but also provide insight into the molecular structure and interaction, as demonstrated in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide (Moreno-Fuquen et al., 2019). Additionally, the crystal and molecular structures of similar compounds have been reported, which are valuable for understanding the chemical behavior and designing future derivatives with improved biological activities (Richter et al., 2023).

Future Directions

Given the limited information available about this compound, future research could focus on determining its physical and chemical properties, synthesizing the compound, and investigating its potential biological activity .

Properties

IUPAC Name

3-fluoro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3/c1-34-22-11-7-18(8-12-22)24-30-26(35-31-24)23-15-32(16-28-23)14-17-5-9-21(10-6-17)29-25(33)19-3-2-4-20(27)13-19/h2-13,15-16H,14H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNCIPQOYIKGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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